3,6-dibromo-9-(2-fluoro-3-(piperazin-1-yl)propyl)-9H-carbazole
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Overview
Description
Brain-specific angiogenesis inhibitor 2 is a protein that in humans is encoded by the BAI2 gene. It is a member of the adhesion-GPCR family of receptors. BAI2 and BAI3 are similar to BAI1 in structure, have similar tissue specificities and may also play a role in angiogenesis.
Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Research on rimcazole analogues, including the 3,6-dibromo-9H-carbazole structure, reveals their significance in understanding the interactions with dopamine transporters and sigma receptors. These compounds help in elucidating the neurochemical mechanisms underlying the attenuation of cocaine's effects, which is crucial for developing treatments for cocaine addiction and related disorders (Husbands et al., 1999).
Antibacterial and Antifungal Applications
Novel carbazole derivatives, including those related to the compound , have shown significant antibacterial and antifungal activities. This indicates their potential as therapeutic agents in treating infections caused by various bacteria and fungi (Sharma, Kumar, Pathak, 2014).
Cancer Research and Treatment
Carbazole derivatives have been studied for their potential in cancer treatment. Compounds like 3,6-dibromo-9H-carbazole have been found to trigger apoptosis in transformed culture cells and inhibit mitotic kinesin Eg5, indicating their possible role in developing new cancer therapies (Okumura et al., 2006).
Electrochromic Materials
Research has been conducted on soluble high coloration efficiency electrochromic polymers based on (N-phenyl)carbazole, which includes structures similar to 3,6-dibromo-9H-carbazole. These studies are significant for the development of advanced materials with applications in display technologies and smart windows (Zhang, Liu, Hou, Niu, 2019).
Topoisomerase Inhibition in Chemotherapy
Carbazole derivatives have been synthesized and evaluated for their role in inhibiting human topoisomerase II, a crucial aspect in chemotherapy for treating breast cancer. This research provides insights into the development of more effective and less toxic chemotherapeutic agents (Saturnino et al., 2018).
properties
CAS RN |
335166-36-4 |
---|---|
Product Name |
3,6-dibromo-9-(2-fluoro-3-(piperazin-1-yl)propyl)-9H-carbazole |
Molecular Formula |
C19H20Br2FN3 |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole |
InChI |
InChI=1S/C19H20Br2FN3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24/h1-4,9-10,15,23H,5-8,11-12H2 |
InChI Key |
BSTYITXHUQTYBA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BAI2; BAI 2; BAI-2; Brain-specific angiogenesis inhibitor 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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